Cas no 866155-54-6 (1-(4-methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid)

1-(4-methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-(4-methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid
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- インチ: 1S/C11H11N3O6/c1-6-2-8(13(17)18)10(9(3-6)14(19)20)12-4-7(5-12)11(15)16/h2-3,7H,4-5H2,1H3,(H,15,16)
- InChIKey: VDTWPDYIEBUZAL-UHFFFAOYSA-N
- ほほえんだ: N1(C2=C([N+]([O-])=O)C=C(C)C=C2[N+]([O-])=O)CC(C(O)=O)C1
1-(4-methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MS-1901-10MG |
1-(4-methyl-2,6-dinitrophenyl)-3-azetanecarboxylic acid |
866155-54-6 | >90% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | MS-1901-1MG |
1-(4-methyl-2,6-dinitrophenyl)-3-azetanecarboxylic acid |
866155-54-6 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | MS-1901-5MG |
1-(4-methyl-2,6-dinitrophenyl)-3-azetanecarboxylic acid |
866155-54-6 | >90% | 5mg |
£46.00 | 2025-02-09 | |
A2B Chem LLC | AI77463-500mg |
1-(4-methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid |
866155-54-6 | >90% | 500mg |
$720.00 | 2024-04-19 | |
Key Organics Ltd | MS-1901-20MG |
1-(4-methyl-2,6-dinitrophenyl)-3-azetanecarboxylic acid |
866155-54-6 | >90% | 20mg |
£76.00 | 2023-04-19 | |
A2B Chem LLC | AI77463-1mg |
1-(4-methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid |
866155-54-6 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI77463-10mg |
1-(4-methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid |
866155-54-6 | >90% | 10mg |
$240.00 | 2024-04-19 | |
Key Organics Ltd | MS-1901-0.5G |
1-(4-methyl-2,6-dinitrophenyl)-3-azetanecarboxylic acid |
866155-54-6 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
A2B Chem LLC | AI77463-5mg |
1-(4-methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid |
866155-54-6 | >90% | 5mg |
$214.00 | 2024-04-19 |
1-(4-methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid 関連文献
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
1-(4-methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acidに関する追加情報
Research Brief on 1-(4-methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid (CAS: 866155-54-6)
The compound 1-(4-methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid (CAS: 866155-54-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel bioactive molecules. Its azetidine ring, coupled with the dinitrophenyl moiety, provides a versatile scaffold for further chemical modifications. Researchers have explored its utility in the development of enzyme inhibitors, particularly targeting proteases and kinases involved in inflammatory and oncogenic pathways. The presence of the carboxylic acid group further enhances its potential for forming stable interactions with biological targets.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that derivatives of 1-(4-methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid exhibited potent inhibitory activity against matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and inflammatory diseases. The study utilized molecular docking simulations and in vitro assays to validate the compound's binding affinity and selectivity, suggesting its promise as a lead compound for further optimization.
Another notable advancement comes from a collaborative effort between academic and industrial researchers, as reported in Bioorganic & Medicinal Chemistry Letters. The team developed a scalable synthetic route for 866155-54-6, addressing previous challenges related to yield and purity. Their optimized protocol employed a combination of solid-phase synthesis and catalytic hydrogenation, achieving a >90% yield with high enantiomeric purity. This breakthrough is expected to facilitate broader exploration of the compound's pharmacological potential.
Beyond its direct applications, 1-(4-methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid has also been investigated as a building block for peptide mimetics. Its rigid azetidine structure mimics proline-like conformations, making it valuable for designing constrained peptides with enhanced metabolic stability. A 2024 preprint on ChemRxiv detailed its incorporation into cyclic peptides targeting G-protein-coupled receptors (GPCRs), showcasing improved binding kinetics and selectivity profiles compared to traditional linear peptides.
Despite these promising developments, challenges remain in fully elucidating the compound's pharmacokinetic properties and toxicity profile. Preliminary in vivo studies have reported moderate bioavailability, prompting ongoing research into prodrug strategies and formulation optimization. Additionally, computational models are being employed to predict off-target effects and guide structural refinements.
In conclusion, 1-(4-methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid represents a versatile and pharmacologically relevant scaffold with multiple avenues for exploration. Its integration into drug discovery pipelines underscores the importance of continued investment in synthetic methodology development and mechanistic studies. Future research directions may include exploring its utility in targeted drug delivery systems and combination therapies, leveraging its unique chemical properties for enhanced therapeutic outcomes.
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